molecular formula C2H7O3P B1634230 methyl methylphosphonic acid CAS No. 53396-53-5

methyl methylphosphonic acid

Cat. No.: B1634230
CAS No.: 53396-53-5
M. Wt: 110.05 g/mol
InChI Key: DWHMMGGJCLDORC-UHFFFAOYSA-N
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Description

methyl methylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methoxy group, a methyl group, and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl methylphosphonic acid can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl methylphosphonate, which is conveniently obtained from trimethylphosphite . Another method involves the hydrolysis of methyldichlorophosphine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of methoxy(methyl)phosphinic acid often involves large-scale hydrolysis reactions. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. Industrial methods may also involve continuous flow processes to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

methyl methylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: this compound can participate in substitution reactions where the methoxy or methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphinic acids.

Mechanism of Action

The mechanism of action of methoxy(methyl)phosphinic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

methyl methylphosphonic acid is similar to other phosphinic acids such as methylphosphinic acid and dimethylphosphinic acid . These compounds share a common phosphorus-containing core but differ in their substituents.

Uniqueness

What sets methoxy(methyl)phosphinic acid apart is its specific combination of methoxy and methyl groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications where other phosphinic acids may not be as effective.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it an important tool in various fields, from organic synthesis to biomedical research.

Properties

IUPAC Name

methoxy(methyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3P/c1-5-6(2,3)4/h1-2H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMMGGJCLDORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968050
Record name Methyl hydrogen methylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-53-1, 53396-53-5
Record name Monomethyl methylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC289391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289391
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hydrogen methylphosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-methyl-, monomethyl ester
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